molecular formula C9H11NO2 B086843 2-Amino-4,5-dimethylbenzoic acid CAS No. 15089-51-7

2-Amino-4,5-dimethylbenzoic acid

Cat. No. B086843
CAS RN: 15089-51-7
M. Wt: 165.19 g/mol
InChI Key: REBBDMHTSKPGCO-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylbenzoic acid is a chemical compound synthesized from 3,4-dimethyl aniline. It involves processes like condensation, cyclization, and oxidation (Lin, 2013).

Synthesis Analysis

The synthesis of 2-amino-4,5-dimethylbenzoic acid begins with 3,4-dimethyl aniline, which undergoes condensation with chloral hydrate and hydroxylamine hydrochloride. This is followed by cyclization with concentrated H2SO4 and oxidation in an alkaline hydrogen peroxide solution. The overall yield from this process is reported to be 34.3% (Lin, 2013).

Molecular Structure Analysis

The structure of 2-amino-4,5-dimethylbenzoic acid is characterized by Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR), indicating a distinct molecular structure (Lin, 2013).

Chemical Reactions and Properties

The compound has been studied in various chemical reactions. For instance, it's used as a reagent in asymmetric synthesis of alpha-amino acids and in the formation of heterocyclic derivatives (Guillena & Nájera, 2000).

Scientific Research Applications

  • Synthesis and Characterization : The compound has been synthesized and characterized using techniques like Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013).

  • Use in Ligand Synthesis and Anticancer Studies : It served as a starting material for synthesizing novel ligands, which were tested for their anticancer activity. One such study synthesized a thiazolyl azo ligand from 2-amino-4,5-dimethyl thiazole, which showed good anticancer activity against breast carcinoma cell lines (A. Waheeb et al., 2021).

  • Applications in Antineoplastic Agent Synthesis : Research has been conducted on synthesizing thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, using substituted 2-amino-3-carbethoxythiophenes, which involves 2-amino-4,5-dimethylbenzoic acid (R. F. Koebel et al., 1975).

  • In Food Chemistry and Mutagenesis : It has been studied as part of the synthesis of mutagenic heterocyclic amines, such as amino-imidazoazarenes, in reactions involving amino acids and creatinine (B. Milić et al., 1993).

  • Exploring DNA Adducts and Carcinogenicity : The compound is part of a family of heterocyclic amines known for their DNA adducts and carcinogenic potential. Studies have focused on understanding their metabolic activation and association with mutagenesis and carcinogenesis (H. Schut & E. Snyderwine, 1999).

  • Biological Activity Evaluation : Various derivatives of 2-amino-4,5-dimethylbenzoic acid have been synthesized and evaluated for their biological activities, including in vitro anticancer evaluation against specific cancer cell lines (D. Premnath et al., 2017).

  • Modification of Polymeric Materials : It has been used in the functional modification of polymers like poly vinyl alcohol/acrylic acid hydrogels, with potential applications in medical fields (H. M. Aly & H. L. A. El-Mohdy, 2015).

Safety And Hazards

“2-Amino-4,5-dimethylbenzoic acid” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing dust, contact with skin and eyes, and ingestion . In case of contact with skin or eyes, it’s advised to wash with plenty of soap and water .

properties

IUPAC Name

2-amino-4,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBBDMHTSKPGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295728
Record name 2-amino-4,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dimethylbenzoic acid

CAS RN

15089-51-7
Record name 15089-51-7
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Record name 2-amino-4,5-dimethylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-dimethylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A BRÄNDSTRÖM, SAI CARLSSON - Acta Chem. Scand, 1967 - actachemscand.org
2-Amino-4, 5-dimethylbenzoic acid has been prepared by several different methods. The relative quantities of 3-and 4-monosubstitution products of o-xylene have been determined for …
Number of citations: 0 actachemscand.org
PR Marsham, AL Jackman, AJ Barker… - Journal of medicinal …, 1995 - ACS Publications
The synthesis of a series of analogues of the potent thymidylate synthase (TS) inhibitor 2V-[4-[AM (3, 4-dihydro-2-methyl-4-oxo-6-quinazolinyl) methyl]-2V-prop-2-ynylamino] benzoyl]-L-…
Number of citations: 42 pubs.acs.org
M Bozdag, AM Alafeefy, AM Altamimi, F Carta… - Bioorganic & Medicinal …, 2017 - Elsevier
We report a series of novel metanilamide-based derivatives 3a–q bearing the 2-mercapto-4-oxo-4H-quinazolin-3-yl moiety as tail. All compounds were synthesized by means of …
Number of citations: 15 www.sciencedirect.com
L Wang, W Hao, Y Han, Y Shi, S Li, C Zhang… - Organic & Biomolecular …, 2019 - pubs.rsc.org
We describe the design and modular synthesis of a library of substituted hexabenzoovalene derivatives (SHBO), along with the key precursor dinaphthopyrenes (3), highlighting the …
Number of citations: 5 pubs.rsc.org
B Sharma, NJ Muthipeedika, D Bhattacherjee… - Materials Today …, 2023 - Elsevier
Cystic fibrosis (CF) is a life-threatening hereditary disease caused by mutations in the CF trans membrane conductance regulator (CFTR) gene. The commonly utilized medication for …
Number of citations: 0 www.sciencedirect.com
A Guenzi, CA Johnson, F Cozzi… - Journal of the American …, 1983 - ACS Publications
Group theory has been used to enumerate all isometric structures of molecules 1, 2, 16 and 3, as well as all rearrangement modes. Each such mode interconverts some or all of the …
Number of citations: 69 pubs.acs.org
LF Hennequin, FT Boyle, JM Wardleworth… - Journal of medicinal …, 1996 - ACS Publications
Modification of the potent thymidylate synthase (TS) inhibitor 1-[[N-[4-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-prop-2-ynylamino]benzoyl]amino]methyl]-3-nitrobenzene (…
Number of citations: 45 pubs.acs.org

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